1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C11H13ClF3N3O It is a derivative of pyridine and piperidine, featuring a trifluoromethyl group and a hydroxyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cellular signaling and are often implicated in various diseases when dysregulated.
Mode of Action
It’s worth noting that similar compounds act by inhibiting their targets, leading to changes in cellular processes . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
For example, inhibition of receptor tyrosine kinases can disrupt downstream signaling pathways, affecting cellular proliferation, differentiation, and survival .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of a similar compound were highlighted to demonstrate its potential utility as a small-molecule inhibitor .
Result of Action
Similar compounds have been reported to thwart bacterial growth by attenuating secondary metabolism .
Action Environment
For instance, a compound with a -CF3 group showed improved drug potency by a key hydrogen bonding interaction with the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or defluorinated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Shares the trifluoromethyl and chlorine substituents but lacks the piperidine moiety.
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}malononitrile: Contains a similar pyridine and piperidine structure with additional functional groups.
Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol is unique due to its combination of a trifluoromethyl group, a chlorine atom, and a hydroxyl group on a pyridine ring, coupled with a piperidine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(18)6-17/h4-5,8,18H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXAPRXSPBBLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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